

## A Comparative Guide to the Proteasome Inhibitors PI-1840 and Carfilzomib

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | PI-1840 |           |
| Cat. No.:            | B560124 | Get Quote |

In the landscape of cancer therapeutics, proteasome inhibitors have emerged as a crucial class of drugs, particularly in the treatment of multiple myeloma. This guide provides a detailed comparison of a novel, noncovalent proteasome inhibitor, **PI-1840**, and the FDA-approved second-generation proteasome inhibitor, carfilzomib. This comparison is intended for researchers, scientists, and drug development professionals to provide an objective overview of their mechanisms of action, efficacy, and the experimental data supporting their potential.

#### **Executive Summary**

Carfilzomib is a potent, irreversible proteasome inhibitor approved for the treatment of relapsed or refractory multiple myeloma. It has demonstrated significant efficacy in clinical trials, improving progression-free survival and overall response rates. **PI-1840**, on the other hand, is a novel, noncovalent, and rapidly reversible proteasome inhibitor that has shown promising anti-tumor activity in preclinical studies, particularly against solid tumors. A key differentiator of **PI-1840** is its high selectivity for the constitutive proteasome over the immunoproteasome, suggesting a potential for a different safety profile. To date, no head-to-head clinical trials comparing the efficacy of **PI-1840** and carfilzomib have been conducted.

#### **Mechanism of Action**

Both carfilzomib and **PI-1840** target the chymotrypsin-like (CT-L) activity of the 20S proteasome, a key enzyme complex responsible for the degradation of cellular proteins. Inhibition of the proteasome leads to an accumulation of ubiquitinated proteins, which can induce cell cycle arrest and apoptosis in cancer cells.



Carfilzomib is a tetrapeptide epoxyketone that irreversibly binds to the N-terminal threonine-containing active sites of the 20S proteasome.[1][2][3] This covalent and irreversible binding leads to sustained inhibition of the proteasome's chymotrypsin-like activity.[1][4]

**PI-1840** is a noncovalent and rapidly reversible inhibitor of the proteasome's chymotrypsin-like activity.[5][6][7] This noncovalent interaction distinguishes it from the FDA-approved proteasome inhibitors, bortezomib and carfilzomib, which act covalently.[5][6] It is suggested that this reversible binding may contribute to a more favorable safety profile.[5][6]



Click to download full resolution via product page

**Figure 1.** Comparison of the inhibitory mechanisms of Carfilzomib and **PI-1840** on the proteasome.

## Efficacy Data Carfilzomib



Carfilzomib, in combination with other agents, has demonstrated significant efficacy in numerous clinical trials for multiple myeloma.

| Trial (Combination)            | Patient Population                      | Key Efficacy<br>Outcome                                 | Reference |
|--------------------------------|-----------------------------------------|---------------------------------------------------------|-----------|
| ASPIRE (KRd vs. Rd)            | Relapsed Multiple<br>Myeloma            | Median PFS: 26.3<br>months vs. 17.6<br>months (HR 0.69) | [8][9]    |
| ENDEAVOR (Kd vs.<br>Vd)        | Relapsed Multiple<br>Myeloma            | Median PFS: 18.7<br>months vs. 9.4<br>months (HR 0.53)  | [8][10]   |
| PX-171-003-A1<br>(monotherapy) | Relapsed/Refractory<br>Multiple Myeloma | Overall Response<br>Rate (ORR): 23.7%                   | [8][11]   |

PFS: Progression-Free Survival; KRd: Carfilzomib, Lenalidomide, Dexamethasone; Rd: Lenalidomide, Dexamethasone; Kd: Carfilzomib, Dexamethasone; Vd: Bortezomib, Dexamethasone.

#### **PI-1840**

The efficacy of PI-1840 has been evaluated in preclinical models, primarily in solid tumors.

| Experimental Model  | Cell Line                                 | Key Efficacy<br>Outcome                                | Reference  |
|---------------------|-------------------------------------------|--------------------------------------------------------|------------|
| In vitro            | Various cancer cell<br>lines              | IC50 values ranging<br>from 2.2 μM to 45.2<br>μM       | [5][12]    |
| In vivo (Xenograft) | MDA-MB-231 (human breast cancer)          | Suppressed tumor<br>growth (150 mg/kg<br>daily)        | [5][6][12] |
| In vitro            | Osteosarcoma cell<br>lines (MG-63, U2-OS) | Inhibition of proliferation and induction of apoptosis | [13]       |



IC50: Half-maximal inhibitory concentration.

A notable finding from preclinical studies is that **PI-1840** suppressed the growth of human breast tumor xenografts in nude mice, whereas bortezomib did not show significant activity in the same model.[5][6][7]

### **Selectivity Profile**

A significant difference between the two compounds lies in their selectivity for the constitutive proteasome versus the immunoproteasome.

| Compound   | Selectivity                                                  | Reference |
|------------|--------------------------------------------------------------|-----------|
| PI-1840    | Over 100-fold more selective for the constitutive proteasome | [5][6][7] |
| Bortezomib | 2-fold more selective for the immunoproteasome               | [5]       |

The selectivity of carfilzomib for the constitutive versus immunoproteasome is not as clearly defined in the provided search results. However, **PI-1840**'s marked preference for the constitutive proteasome may translate to a different spectrum of activity and potentially fewer off-target effects related to immunoproteasome inhibition.

# Experimental Protocols In Vitro Proteasome Activity Assay (for PI-1840)

To determine the inhibitory activity of **PI-1840** on the chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidylglutamyl peptide hydrolyzing (PGPH) activities of the proteasome, purified rabbit 20S proteasome was incubated with varying concentrations of **PI-1840**. The enzymatic activities were then measured using specific fluorogenic substrates. The IC50 values were calculated from the resulting dose-response curves.[5]





Click to download full resolution via product page

Figure 2. Workflow for in vitro proteasome activity assay.

#### In Vivo Xenograft Study (for PI-1840)

Nude mice were subcutaneously injected with human breast cancer cells (MDA-MB-231). Once tumors reached a palpable size, mice were treated with either vehicle, **PI-1840** (e.g., 150 mg/kg daily via intraperitoneal injection), or a comparator drug like bortezomib. Tumor volumes were measured at regular intervals to assess the anti-tumor efficacy of the treatments.[6][12]

#### **Signaling Pathways**

Inhibition of the proteasome by both **PI-1840** and carfilzomib leads to the accumulation of key cellular proteins that regulate cell cycle and apoptosis. This includes the accumulation of p27, Bax, and I $\kappa$ B- $\alpha$ .[5][6] The accumulation of I $\kappa$ B- $\alpha$  leads to the inhibition of the NF- $\kappa$ B pathway, which is critical for cancer cell survival.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Carfilzomib? [synapse.patsnap.com]
- 3. Carfilzomib (Kyprolis): A Novel Proteasome Inhibitor for Relapsed And/or Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carfilzomib Wikipedia [en.wikipedia.org]
- 5. Discovery of PI-1840, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of PI-1840, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma [frontiersin.org]
- 9. Real-life effectiveness of carfilzomib in patients with relapsed multiple myeloma receiving treatment in the context of early access: The CARMYN study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Clinical Trial Updates on Carfilzomib-Based Treatment for Patients with Multiple Myeloma [theoncologynurse.com]
- 12. Next-generation proteasome inhibitors for cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 13. Non-covalent proteasome inhibitor PI-1840 induces apoptosis and autophagy in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Proteasome Inhibitors PI-1840 and Carfilzomib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560124#pi-1840-efficacy-compared-to-carfilzomib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com